4-Pivaloyloxy Toremifene
Overview
Description
4-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator. It is characterized by the presence of a pivaloyloxy group at the fourth position of the Toremifene molecule. This compound is primarily used in research settings to study its effects on estrogen receptors and its potential therapeutic applications.
Scientific Research Applications
4-Pivaloyloxy Toremifene is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and stability of esterified compounds
Biology: Investigating the interaction with estrogen receptors and its effects on cellular processes
Medicine: Exploring potential therapeutic applications in hormone-related disorders and cancers
Industry: Developing new synthetic routes and production methods for estrogen receptor modulators
Safety and Hazards
Mechanism of Action
Target of Action
4-Pivaloyloxy Toremifene is a derivative of Toremifene , which is a nonsteroidal triphenylethylene derivative . Toremifene binds to estrogen receptors , which are the primary targets of this compound. The role of these receptors is to bind estrogen, leading to a conformational change and subsequent transcriptional activity of estrogen-responsive genes .
Mode of Action
Toremifene, and by extension this compound, may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected . This compound interacts with its targets (estrogen receptors) and causes changes in the transcriptional activity of estrogen-responsive genes .
Biochemical Pathways
The main metabolite in humans, N-demethyltoremifene, is bound to estrogen receptors (ER), inhibits the growth of MCF-7 cells, and exerts an antiestrogenic effect similar to that of toremifene . 4-Hydroxytoremifene is bound to ER with higher affinity and inhibits MCF-7 growth at concentrations lower than those of toremifene . It has a weaker intrinsic estrogenic effect than does toremifene .
Pharmacokinetics
Toremifene is highly metabolized in the liver and is eliminated primarily in the feces following enterohepatic circulation . The overall pharmacokinetic profile of Toremifene is remarkably similar to tamoxifen . These properties impact the bioavailability of the compound, influencing its effectiveness in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antiestrogenic activity on breast tissue . This results in the inhibition of the growth of estrogen receptor-positive breast cancer cells .
Biochemical Analysis
Cellular Effects
It is known that Toremifene, a related compound, has effects on various types of cells and cellular processes . It can inhibit the proliferation, migration, and adhesion of vascular smooth muscle cells (VSMCs), induce abnormal cell morphology and apoptosis, and block the cell cycle
Molecular Mechanism
Toremifene and other small molecule entry inhibitors have at least three distinctive mechanisms of action . These include direct binding to the internal fusion loop region of Ebola virus glycoprotein (GP), the HR2 domain is likely the main binding site for Marburg virus GP inhibitors and a secondary binding site for some EBOV GP inhibitors, and lysosome trapping of GP inhibitors increases drug exposure in the lysosome and further improves the viral inhibition .
Metabolic Pathways
Toremifene, a related compound, is metabolized by cytochrome P450 enzymes via two major pathways: N-demethylation and 4-hydroxylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large quantities of Toremifene and pivalic anhydride
Purification: Through recrystallization or chromatography to obtain high-purity this compound
Quality Control: Ensuring the product meets stringent purity and quality standards
Chemical Reactions Analysis
Types of Reactions
4-Pivaloyloxy Toremifene undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Toremifene and pivalic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The chloro group in the Toremifene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Substitution: Nucleophiles like sodium methoxide or potassium cyanide
Major Products Formed
Hydrolysis: Toremifene and pivalic acid
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various substituted Toremifene derivatives
Comparison with Similar Compounds
4-Pivaloyloxy Toremifene is compared with other selective estrogen receptor modulators, such as:
Tamoxifen: Another nonsteroidal triphenylethylene derivative with similar estrogen receptor modulating properties
Raloxifene: A benzothiophene derivative with distinct tissue-specific actions
Uniqueness
This compound is unique due to its specific esterification, which may enhance its stability and bioavailability compared to other similar compounds. This modification can also influence its interaction with estrogen receptors and its overall pharmacological profile.
List of Similar Compounds
- Tamoxifen
- Raloxifene
- Clomiphene
- Fulvestrant
Properties
IUPAC Name |
[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWCTPTUWXTFRE-ZQHSETAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110092 | |
Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-20-8 | |
Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177748-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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